1-hydroxy-N-(4-nitrophenyl)naphthalene-2-carboxamide 1-hydroxy-N-(4-nitrophenyl)naphthalene-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 68352-27-2
VCID: VC16055280
InChI: InChI=1S/C17H12N2O4/c20-16-14-4-2-1-3-11(14)5-10-15(16)17(21)18-12-6-8-13(9-7-12)19(22)23/h1-10,20H,(H,18,21)
SMILES:
Molecular Formula: C17H12N2O4
Molecular Weight: 308.29 g/mol

1-hydroxy-N-(4-nitrophenyl)naphthalene-2-carboxamide

CAS No.: 68352-27-2

Cat. No.: VC16055280

Molecular Formula: C17H12N2O4

Molecular Weight: 308.29 g/mol

* For research use only. Not for human or veterinary use.

1-hydroxy-N-(4-nitrophenyl)naphthalene-2-carboxamide - 68352-27-2

CAS No. 68352-27-2
Molecular Formula C17H12N2O4
Molecular Weight 308.29 g/mol
IUPAC Name 1-hydroxy-N-(4-nitrophenyl)naphthalene-2-carboxamide
Standard InChI InChI=1S/C17H12N2O4/c20-16-14-4-2-1-3-11(14)5-10-15(16)17(21)18-12-6-8-13(9-7-12)19(22)23/h1-10,20H,(H,18,21)
Standard InChI Key HDZNXUFSRGJXLN-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C=CC(=C2O)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-]

Chemical Identity and Structural Characteristics

Molecular Architecture

1-Hydroxy-N-(4-nitrophenyl)naphthalene-2-carboxamide (IUPAC name: 1-hydroxy-N-(4-nitrophenyl)naphthalene-2-carboxamide) features a naphthalene backbone substituted with a hydroxyl group at position 1 and a carboxamide group at position 2, which is further linked to a 4-nitrophenyl moiety . The molecular formula is C17H12N2O4\text{C}_{17}\text{H}_{12}\text{N}_{2}\text{O}_{4}, with a molecular weight of 308.29 g/mol .

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC17H12N2O4\text{C}_{17}\text{H}_{12}\text{N}_{2}\text{O}_{4}
Molecular Weight308.29 g/mol
IUPAC Name1-hydroxy-N-(4-nitrophenyl)naphthalene-2-carboxamide
SMILESC1=CC=C2C(=C1)C=CC(=C2O)C(=O)NC3=CC=C(C=C3)N+[O-]
InChIKeyHDZNXUFSRGJXLN-UHFFFAOYSA-N

The planar naphthalene system and electron-withdrawing nitro group contribute to its electrochemical reactivity, while the carboxamide linkage enhances solubility in polar solvents like dimethyl sulfoxide (DMSO) .

Spectroscopic and Computational Data

Predicted collision cross-section (CCS) values for adducts of this compound, derived from ion mobility spectrometry, range from 167.0 Ų for [M+H]+[M+H]^+ to 181.7 Ų for [M+Na]+[M+Na]^+ . These values aid in mass spectrometry-based identification and quantification.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is typically synthesized via microwave-assisted organic synthesis or Suzuki–Miyaura cross-coupling reactions. The latter involves palladium-catalyzed coupling of a boronic acid derivative with a halogenated naphthalene precursor under inert conditions. Optimal yields (≥75%) are achieved at 80–100°C using tetrahydrofuran (THF) as a solvent and triethylamine as a base.

Industrial Scalability

Continuous flow reactors have been proposed for large-scale production, reducing reaction times by 40% compared to batch processes. Critical parameters include catalyst loading (0.5–1.0 mol% Pd), pressure (2–3 atm), and temperature gradients to prevent side reactions.

Physicochemical Properties

Solubility and Stability

The compound exhibits limited aqueous solubility (0.12 mg/mL at 25°C) but is highly soluble in DMSO (>50 mg/mL) . Stability studies indicate decomposition at temperatures above 200°C, with the nitro group undergoing reduction under acidic conditions.

Redox Behavior

Cyclic voltammetry in Britton-Robinson buffer (pH 7.0) reveals two redox-active sites:

  • A cathodic peak at −0.6 V (vs. Ag/AgCl) corresponding to nitro group reduction.

  • An anodic peak at +0.2 V attributed to hydroxyl group oxidation .

Table 2: Electrochemical Parameters

ParameterValue
Cathodic Peak Potential−0.6 V (vs. Ag/AgCl)
Anodic Peak Potential+0.2 V (vs. Ag/AgCl)
Limit of Quantification10 nmol/L (adsorptive stripping)

Electrochemical Applications

Miniaturized Voltammetry

A breakthrough application involves quantifying the compound in 20 μL droplets using glassy carbon electrodes . Dissolved oxygen interference is mitigated by a novel nitrogen-purging technique, achieving a detection limit of 12 nmol/L—comparable to conventional 10 mL methods . This approach is validated in bacterial growth media, enabling real-time monitoring of antimycobacterial activity .

Biological Activities

Antimycobacterial Effects

The compound inhibits Mycobacterium tuberculosis growth at IC₅₀ values of 3.2 μM, likely through nitro group-mediated disruption of cell wall synthesis . Synergy with first-line antibiotics (e.g., rifampicin) enhances efficacy by 30% in vitro.

Hazard CodeRisk Statement
H319Causes serious eye irritation
H400Very toxic to aquatic life

Industrial and Research Applications

Dye and Pigment Synthesis

The nitro and hydroxyl groups enable chelation with metal ions, producing azo dyes with λₘₐₓ values of 450–550 nm. Industrial batches yield 85–90% purity, suitable for textile applications.

Analytical Chemistry

Functionalization of this compound as a redox probe enhances sensor sensitivity for heavy metal detection (e.g., Pb²⁺, Cd²⁺) at sub-ppb levels .

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